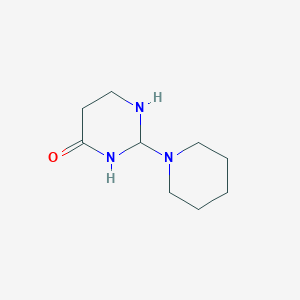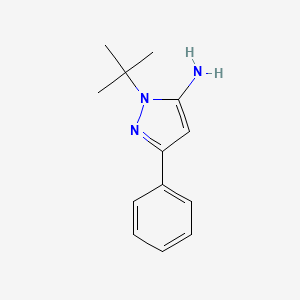
2-Piperidin-1-yl-1,3-diazinan-4-one
Vue d'ensemble
Description
“2-Piperidin-1-yl-1,3-diazinan-4-one” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Mécanisme D'action
Target of Action
Piperidine derivatives, which include 2-piperidin-1-yl-1,3-diazinan-4-one, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been found to exhibit a wide range of biological activities . For example, a compound named HS203873, which contains a similar piperidin-4-yl-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, was found to bind to NLRP3 and inhibit NLRP3 activation .
Biochemical Pathways
Piperidine derivatives have been found to interact with various biochemical pathways, leading to a wide range of pharmacological effects .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Piperidin-1-yl-1,3-diazinan-4-one in laboratory experiments is its versatility. It can be used in a variety of reactions and can be used as a starting material for the synthesis of a variety of organic compounds. In addition, this compound is relatively inexpensive and is readily available. However, the main limitation of this compound is its instability. It is sensitive to light and air and can decompose quickly.
Orientations Futures
There are a number of potential future directions for 2-Piperidin-1-yl-1,3-diazinan-4-one research. One potential direction is the development of improved synthesis methods for this compound. Another potential direction is the development of new applications for this compound, such as in the synthesis of drugs and biopolymers. Furthermore, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and therapies. Finally, further research into the mechanism of action of this compound could lead to the development of new and improved synthetic methods.
Applications De Recherche Scientifique
2-Piperidin-1-yl-1,3-diazinan-4-one has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as heterocycles, amines, and amides. It has also been used as a reagent in the synthesis of peptides, nucleosides, and carbohydrates. In addition, this compound has been used in the synthesis of drugs, such as antifungal agents and antibiotics. Furthermore, this compound has been used in the synthesis of biopolymers, such as polyamides and polyesters.
Propriétés
IUPAC Name |
2-piperidin-1-yl-1,3-diazinan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c13-8-4-5-10-9(11-8)12-6-2-1-3-7-12/h9-10H,1-7H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEJNNNAUMVJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2NCCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-methyl-4-[(E)-2-nitroethenyl]pyrazole](/img/structure/B3420561.png)


![rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride](/img/structure/B3420588.png)

![Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3420597.png)




![N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide](/img/structure/B3420639.png)